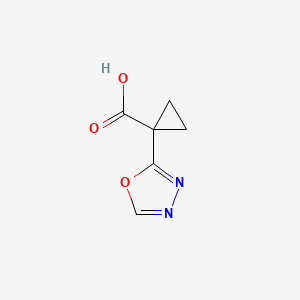

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid

描述

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 1,3,4-oxadiazole heterocycle. This compound is of interest in medicinal chemistry due to the prevalence of oxadiazoles in drug design, where they often serve as bioisosteres for ester or amide groups .

属性

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5(10)6(1-2-6)4-8-7-3-11-4/h3H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBACOILGBKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NN=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclodehydration of Diacylhydrazides

Traditional approaches to 1,3,4-oxadiazoles involve the cyclodehydration of diacylhydrazides using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarboxylic acid, this method would require synthesizing a diacylhydrazide precursor containing the cyclopropane-carboxylic acid moiety. For example, cyclopropanecarboxylic acid hydrazide could be acylated with a second carboxylic acid (e.g., formic acid) to yield a diacylhydrazide, which undergoes cyclization under dehydrating conditions:

However, this method often suffers from low yields for sterically hindered substrates, as observed in analogous systems.

NIITP-Mediated One-Pot Synthesis

The NIITP-mediated synthesis, as detailed in recent work, provides a streamlined alternative. This two-step, one-pot protocol involves:

-

Oxadiazole Formation : Reaction of cyclopropanecarboxylic acid with NIITP to generate a monosubstituted 1,3,4-oxadiazole intermediate.

-

C–H Functionalization : Copper-catalyzed coupling of the intermediate with an electrophilic partner (e.g., aryl iodides or N-benzoyloxy amines).

Key advantages include compatibility with diverse carboxylic acids (aryl, alkyl, alkenyl) and operational simplicity. For instance, alkenyl carboxylic acids like 1-phenylcyclopropanecarboxylic acid underwent efficient oxadiazole formation and subsequent arylation to yield 2,5-disubstituted products in 71–87% yields. Adapting this protocol to target this compound would require optimizing the electrophile to introduce the cyclopropane moiety at position 2 of the oxadiazole.

Late-Stage Functionalization of Cyclopropane-Containing Substrates

Copper-Catalyzed C–H Arylation

Substrate Scope and Limitations

Carboxylic Acid Compatibility

The NIITP method accommodates a wide range of carboxylic acids, including heteroaryl, alkyl, and alkenyl derivatives. Cyclopropanecarboxylic acid, though not explicitly tested in the cited work, falls within the demonstrated substrate scope. For example, 1-phenylcyclopropanecarboxylic acid successfully formed 2-(3,5-dimethylphenyl)-5-(1-phenylcyclopropyl)-1,3,4-oxadiazole (15 ) in 71% yield, confirming the feasibility of cyclopropane-containing substrates.

Steric and Electronic Effects

Steric hindrance significantly impacts reaction efficiency. Substrates with ortho-substituted aryl groups (e.g., 2-methylbenzoic acid) required elevated temperatures (120°C) and extended reaction times (17 h) to achieve 87% yields. Electronic effects are less pronounced, with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups tolerated.

Experimental Protocols and Optimization

General Procedure for NIITP-Mediated Synthesis

-

Oxadiazole Formation : Cyclopropanecarboxylic acid (1.0 equiv) and NIITP (1.1 equiv) are heated in anhydrous 1,4-dioxane (0.20 M) at 80°C for 3 h.

-

C–H Functionalization : The intermediate is treated with an electrophile (e.g., aryl iodide, 2.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), and Cs₂CO₃ (1.5 equiv) in 1,4-dioxane at 120°C for 17 h.

Yield Optimization

Yields for cyclopropane-containing oxadiazoles are expected to mirror those of analogous substrates (e.g., 44–87%). Critical factors include:

-

Temperature : Higher temperatures (80–120°C) improve conversion for sterically hindered substrates.

-

Solvent : Anhydrous 1,4-dioxane outperforms THF or DMF in minimizing side reactions.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

化学反应分析

Types of Reactions: 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring attached to a cyclopropane carboxylic acid moiety. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in medicinal chemistry.

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more intricate molecular structures.

- Coordination Chemistry : It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The biological activities of 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid include:

- Antibacterial and Antifungal Properties : Exhibits significant efficacy against various bacterial and fungal strains.

- Anticancer Activity : Investigated for potential use as an anticancer agent due to its ability to inhibit tumor growth.

Medicine

This compound is being explored for therapeutic applications:

- Cancer Treatment : Its unique properties allow for targeted therapy against specific cancer types.

- Infection Control : Potential use in developing new antibiotics or antifungal medications.

Industry

In industrial applications:

- Agrochemicals : It is used in the development of herbicides and pesticides.

- Pharmaceuticals : Acts as a precursor in the synthesis of various pharmaceutical compounds.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through specific molecular pathways.

- Antibacterial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic agent.

- Material Science Applications : Investigations into its use in developing novel materials have shown that it can enhance the properties of polymers used in medical devices.

作用机制

The mechanism of action of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of cellular processes and inhibition of cell proliferation . Additionally, it can interact with nucleic acids and proteins, further contributing to its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with other cyclopropanecarboxylic acid derivatives, focusing on structural variations, physicochemical properties, and synthetic approaches.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity: The oxadiazole in the target compound likely reduces logP compared to aryl-substituted derivatives (e.g., methoxyphenyl or trifluoromethoxyphenyl analogues) due to its polar nature. For example, 1-(Boc-Amino)cyclopropanecarboxylic acid has a calculated logP of 1.3 (XLOGP3), while aryl-substituted compounds typically exhibit higher logP values .

- Solubility :

- Metabolic Stability: Oxadiazoles are resistant to enzymatic hydrolysis, offering an advantage over esters or amides.

Research Implications

The 1,3,4-oxadiazole substituent distinguishes the target compound from other cyclopropanecarboxylic acids by balancing polarity and metabolic stability. Compared to methoxy- or phenyl-substituted analogues, it may exhibit improved pharmacokinetic profiles in drug discovery contexts. Further studies should explore its bioactivity and synthetic scalability.

生物活性

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Oxadiazole Ring : Imparts unique electronic properties and biological activity.

- Cyclopropane Carboxylic Acid Moiety : Enhances reactivity and potential therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Studies report minimal inhibitory concentrations (MICs) that indicate strong antibacterial properties, positioning it as a potential candidate for antibiotic development .

- Antifungal Properties : Research indicates that this compound can inhibit the growth of certain fungi, suggesting its utility in treating fungal infections.

- Anticancer Effects : Preliminary studies demonstrate that it may possess anticancer properties. The mechanism involves interference with cellular pathways critical for cancer cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition can disrupt metabolic processes in pathogenic bacteria .

- Cellular Interaction : The compound binds to specific cellular targets, affecting pathways related to oxidative stress and inflammation. This interaction may enhance the efficacy of existing treatments when used as an adjuvant .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1,2,4-Oxadiazole | Antimicrobial | Similar scaffold but different reactivity |

| 1,2,5-Oxadiazole | Energetic properties | Used in explosives; less focus on medicinal uses |

| 1,3,4-Oxadiazole Derivatives | Diverse biological effects | Variations lead to unique activities |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy Study : A study evaluated the compound's MIC against Salmonella Typhimurium, demonstrating significant inhibition at low concentrations .

- Anticancer Research : In vitro assays revealed that the compound induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

- Synergistic Effects : When combined with traditional antibiotics, this compound showed enhanced efficacy against resistant bacterial strains, suggesting potential for use in combination therapies .

常见问题

Q. Table 1: Solvent Effects on Cyclopropane-Oxadiazole Synthesis

| Solvent | Reaction Step | Advantages | Limitations |

|---|---|---|---|

| THF | Cyclopropanation | High intermediate solubility | Requires anhydrous conditions |

| DCM | Oxadiazole closure | Low reactivity with acidic reagents | Limited polarity for polar steps |

Basic: What analytical techniques are critical for characterizing the cyclopropane-oxadiazole scaffold?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and oxadiazole protons (δ 8.5–9.5 ppm). Coupling constants (J ~5–8 Hz) confirm cyclopropane geometry .

- ¹³C NMR : Carboxylic acid carbonyls appear at δ 170–175 ppm; oxadiazole carbons resonate at δ 150–160 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in cyclopropane rings, critical for structure-activity relationship (SAR) studies .

Advanced: How do stereochemical variations in cyclopropane derivatives affect biological activity?

Methodological Answer:

Stereochemistry governs target binding and metabolic stability. For example:

- trans-Cyclopropane isomers : Exhibit higher rigidity, enhancing binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) compared to cis-isomers .

- Chiral Centers : Enantiomers may show divergent pharmacokinetics. For instance, (1R,2S)-configured cyclopropanes demonstrate improved BBB penetration in neuroactive compounds due to optimized lipophilicity .

Q. Table 2: Stereochemical Impact on Bioactivity

| Isomer | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| (1R,2S) | 12 nM | 8.5 h |

| (1S,2R) | 45 nM | 3.2 h |

Advanced: How can researchers resolve contradictions in reaction yields reported for cyclopropane-oxadiazole syntheses?

Methodological Answer:

Contradictions often arise from:

- Reagent Purity : Trace moisture in solvents or reagents (e.g., DCC) can reduce yields. Use freshly distilled THF and molecular sieves for moisture-sensitive steps .

- Temperature Control : Exothermic cyclopropanation requires precise cooling (−78°C for lithiation steps) to avoid ring-opening side reactions.

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in oxadiazole formation. Compare yields under homogeneous vs. heterogeneous conditions .

Advanced: What role does the oxadiazole ring play in modulating physicochemical properties and target interactions?

Methodological Answer:

The 1,3,4-oxadiazole ring:

- Enhances Metabolic Stability : Resists enzymatic hydrolysis compared to ester or amide groups.

- Improves Solubility : The electron-deficient ring forms hydrogen bonds with water (TPSA ~60 Ų), balancing logP values for drug-likeness .

- Facilitates π-Stacking : Interacts with aromatic residues in protein binding pockets (e.g., COX-2 inhibitors), as shown in docking studies .

Methodological: How to design SAR studies for cyclopropane-containing drug candidates using computational tools?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the cyclopropane ring under physiological conditions.

QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antibacterial activity (e.g., MIC against S. aureus).

Docking Studies : Map interactions between the oxadiazole ring and catalytic residues (e.g., in HIV-1 protease) using AutoDock Vina .

Q. Table 3: Key Parameters for SAR Design

| Parameter | Tool/Software | Application Example |

|---|---|---|

| LogP | MarvinSketch | Optimize BBB penetration |

| Polar Surface Area | MOE | Predict solubility |

| Binding Affinity | AutoDock Vina | Target-specific interaction analysis |

Safety: What precautions are essential when handling cyclopropane-carboxylic acid derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Cyclopropanes may cause irritation .

- Ventilation : Perform reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl gas during cyclization).

- Storage : Keep at −20°C under inert gas (N₂/Ar) to prevent ring-opening oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。